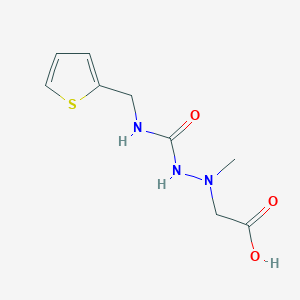
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid is a complex organic compound that features a thiophene ring, a hydrazine moiety, and an acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid typically involves multiple steps. One common route includes the reaction of thiophene-2-carboxylic acid with methylhydrazine to form an intermediate, which is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the hydrazine moiety.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the hydrazine moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the hydrazine and acetic acid groups.
Methylhydrazine: Contains the hydrazine moiety but lacks the thiophene and acetic acid groups.
Chloroacetic acid: Contains the acetic acid group but lacks the thiophene and hydrazine moieties.
Uniqueness
2-(1-Methyl-2-((thiophen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid is unique due to its combination of a thiophene ring, a hydrazine moiety, and an acetic acid group
Propiedades
Fórmula molecular |
C9H13N3O3S |
|---|---|
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
2-[methyl-(thiophen-2-ylmethylcarbamoylamino)amino]acetic acid |
InChI |
InChI=1S/C9H13N3O3S/c1-12(6-8(13)14)11-9(15)10-5-7-3-2-4-16-7/h2-4H,5-6H2,1H3,(H,13,14)(H2,10,11,15) |
Clave InChI |
YLWRDCXQZACSAJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)NC(=O)NCC1=CC=CS1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate](/img/structure/B8513628.png)
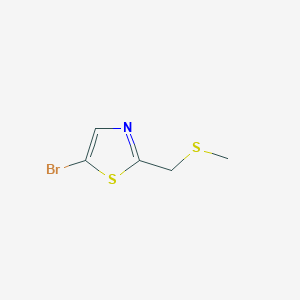
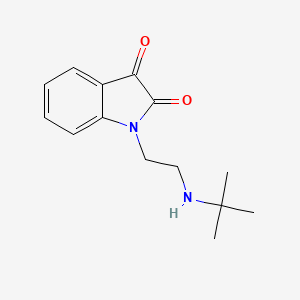


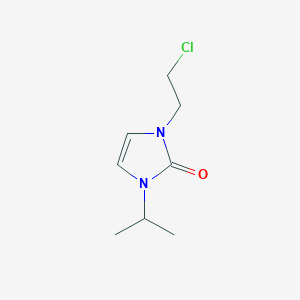

![4-Methyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8513682.png)
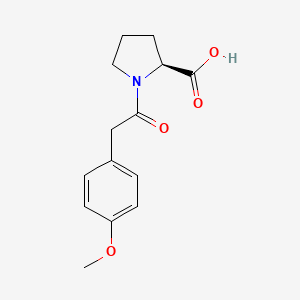
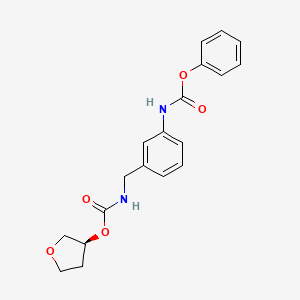
![[3-[(5-Bromopentyl)oxy]propyl]benzene](/img/structure/B8513706.png)


![Benzene, [[2-chloro-1-(chloromethyl)ethoxy]methyl]-](/img/structure/B8513732.png)
